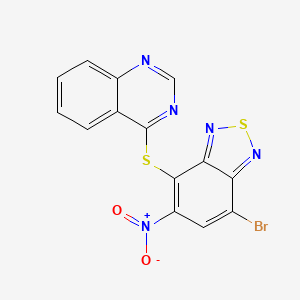
7-BROMO-5-NITRO-2,1,3-BENZOTHIADIAZOL-4-YL (4-QUINAZOLINYL) SULFIDE
Descripción general
Descripción
7-Bromo-5-nitro-2,1,3-benzothiadiazol-4-yl (4-quinazolinyl) sulfide is a complex organic compound that features a benzothiadiazole core substituted with bromine and nitro groups, and a quinazoline moiety linked via a sulfide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-nitro-2,1,3-benzothiadiazol-4-yl (4-quinazolinyl) sulfide typically involves multi-step organic reactions. One common route starts with the bromination of 2,1,3-benzothiadiazole, followed by nitration to introduce the nitro group. The resulting intermediate is then reacted with a quinazoline derivative under conditions that facilitate the formation of the sulfide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide linkage, to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-bromo-5-nitro-2,1,3-benzothiadiazol-4-yl (4-quinazolinyl) sulfide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both benzothiadiazole and quinazoline moieties suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound’s properties are leveraged in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo various chemical modifications makes it versatile for creating materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 7-bromo-5-nitro-2,1,3-benzothiadiazol-4-yl (4-quinazolinyl) sulfide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro and bromine substituents, along with the quinazoline moiety, can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: A related compound with a formyl group instead of the nitro and quinazoline moieties.
4,7-Dibromo-2,1,3-benzothiadiazole: Another derivative with two bromine atoms, used in the synthesis of organic electronic materials.
2-[(7-Bromo-2,1,3-benzothiadiazol-4-yl)methylene]malononitrile: A compound with a malononitrile group, used in various chemical syntheses.
Uniqueness
The uniqueness of 7-bromo-5-nitro-2,1,3-benzothiadiazol-4-yl (4-quinazolinyl) sulfide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
7-bromo-5-nitro-4-quinazolin-4-ylsulfanyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrN5O2S2/c15-8-5-10(20(21)22)13(12-11(8)18-24-19-12)23-14-7-3-1-2-4-9(7)16-6-17-14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABZOTXEXSHDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SC3=C(C=C(C4=NSN=C34)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3510979.png)
![4-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3510984.png)
![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3510994.png)
![2,6-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3510995.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenyl)acetamide](/img/structure/B3511002.png)

![5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3511012.png)
![5-(4-nitrobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3511027.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3511038.png)
![methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetyl)amino]benzoate](/img/structure/B3511040.png)
![6-chloro-2-phenyl-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B3511045.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3511057.png)
![4-methoxy-6-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B3511072.png)
![N-(3-bromo-4-methylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B3511075.png)
